Milverine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of milverine hydrochloride involves several steps. One common method includes the reaction of 4-pyridinamine with 3,3-diphenylpropyl chloride in the presence of a base to form the desired product . The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. After the reaction is complete, the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Milverine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its antibacterial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.
Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of milverine hydrochloride is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit certain enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Milverine hydrochloride can be compared to other similar compounds such as:
Fenpyramine hydrochloride: Another compound with similar antibacterial properties.
Papaverine hydrochloride: Known for its vasodilating effects, used in the treatment of various medical conditions.
Mebeverine hydrochloride: An antispasmodic agent used for the treatment of irritable bowel syndrome.
Properties
CAS No. |
29769-70-8 |
---|---|
Molecular Formula |
C20H21ClN2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H20N2.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19;/h1-12,14-15,20H,13,16H2,(H,21,22);1H |
InChI Key |
WQIROGKYJDPOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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